

Preclinical Evaluation of [18F]MNI-968: A Technical Guide

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Compound of Interest

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This technical guide provides an in-depth overview of the preclinical evaluation of [18F]MNI-968, a promising agonist radiotracer for positron emission tomography (PET) imaging of the dopamine D1 receptor (D1R). The information presented here is compiled from key preclinical studies to support further research and development of this novel imaging agent.

Introduction

[18F]MNI-968, also known as [18F]PF-0110, is the (-)-enantiomer of the racemic compound [18F]MNI-800. It has been developed as a selective agonist for the D1R, offering the potential to investigate the high-affinity state of these receptors in vivo. This is of significant interest for studying neurological and psychiatric disorders such as Parkinson's disease and schizophrenia, where alterations in D1R function are implicated.^[1] Unlike antagonist radioligands, which bind to both high- and low-affinity states of the receptor, agonist tracers like [18F]MNI-968 may provide more specific information about the functional status of the D1R system.

Radiosynthesis and Chemical Properties

The radiosynthesis of [18F]MNI-968 is achieved through a process similar to that of its racemic precursor, [18F]MNI-800. The process yields the desired product with a radiochemical purity greater than 95% and a specific activity exceeding 75 GBq/μmol.^[1] Enantiomeric purity is a

critical parameter, and it has been confirmed to be greater than 99% at the end of synthesis and prior to injection.[1]

Table 1: Radiosynthesis and Chemical Properties of [18F]MNI-968

Parameter	Value	Reference
Radiochemical Yield	5-15%	[1]
Radiochemical Purity	> 95%	[1]
Specific Activity	> 75 GBq/μmol	[1]
Enantiomeric Purity	> 99%	[1]

Preclinical Pharmacokinetics and In Vivo Studies

Preclinical studies in non-human primates (rhesus macaques and cynomolgus macaques) have demonstrated that [18F]MNI-968 readily penetrates the brain.[1][2] The regional uptake of the tracer is consistent with the known distribution of D1 receptors, with the highest signals observed in the caudate and putamen, and the lowest in the cerebellum.[1][2]

Brain Uptake and Distribution

PET imaging studies have shown a peak whole-brain uptake of approximately 3% of the injected dose at around 6 minutes post-injection in rhesus monkeys, followed by a fast washout.[2] The specificity and selectivity of [18F]MNI-968 for D1R have been confirmed through blocking studies using the D1 antagonist SCH-23390 and the D1 partial agonist PF-2562.[1]

Binding Potential and Quantification

[18F]MNI-968 exhibits a 30% higher specific signal compared to its racemic form, [18F]MNI-800.[1] The binding potential (BPND), a measure of receptor density and affinity, has been quantified using various modeling approaches. In non-human primates, BPND values were approximately 1.1-1.4 in the striatum and ~0.3 in the cortex.[1][2] In healthy human volunteers, the kinetics appeared faster, with a BPND in the putamen of approximately 0.8.[2]

Table 2: In Vivo Binding Potential (BPND) of [18F]MNI-968

Species	Brain Region	BPND	Quantification Method	Reference
Non-Human Primates (Rhesus & Cynomolgus)	Striatum	~1.1	2-Tissue Compartment Model (2T), Logan Graphical Analysis (LGA), Simplified Reference Tissue Model (SRTM)	[1]
Non-Human Primates (Rhesus)	Putamen	up to ~1.4	2T, LGA, Non-invasive LGA (NI-LGA)	[2]
Non-Human Primates (Rhesus & Cynomolgus)	Cortex	~0.3	2T, LGA, SRTM	[1]
Healthy Human Volunteers	Putamen	~0.8	2T, LGA, NI-LGA	[2]

Initial test-retest reproducibility studies in humans have shown a variability of $\leq 7\%$ for BPND in the striatal regions, indicating good reliability of the measurement.[2]

Dosimetry

Radiation dosimetry estimates for [18F]MNI-968 have been deemed favorable. The effective dose is approximately 0.023 mSv/MBq, which is consistent with values reported for other 18F-labeled PET radiotracers.[1]

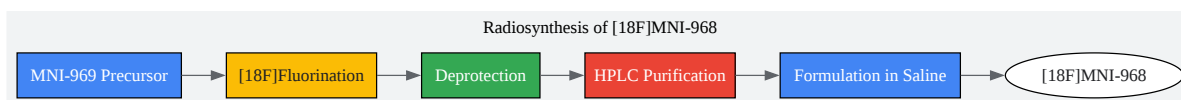
Table 3: Radiation Dosimetry of [18F]MNI-968

Parameter	Estimated Value	Reference
Effective Dose (ED)	~0.023 mSv/MBq	[1]

Experimental Protocols

Radiosynthesis Workflow

The synthesis of [18F]MNI-968 involves a multi-step process starting from its precursor, MNI-969. The general workflow is outlined below.

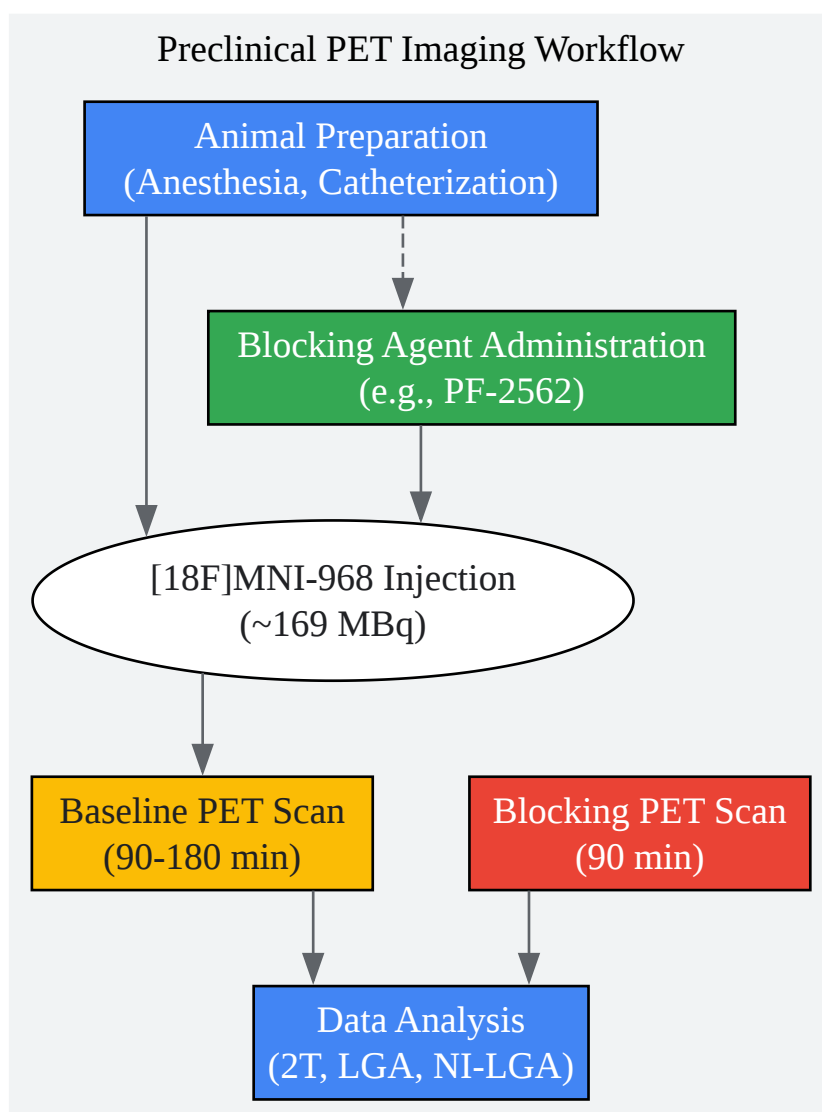


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Caption: General workflow for the radiosynthesis of [18F]MNI-968.

In Vivo PET Imaging Protocol (Non-Human Primates)

The following diagram illustrates a typical workflow for a preclinical PET imaging study with [18F]MNI-968 in non-human primates.

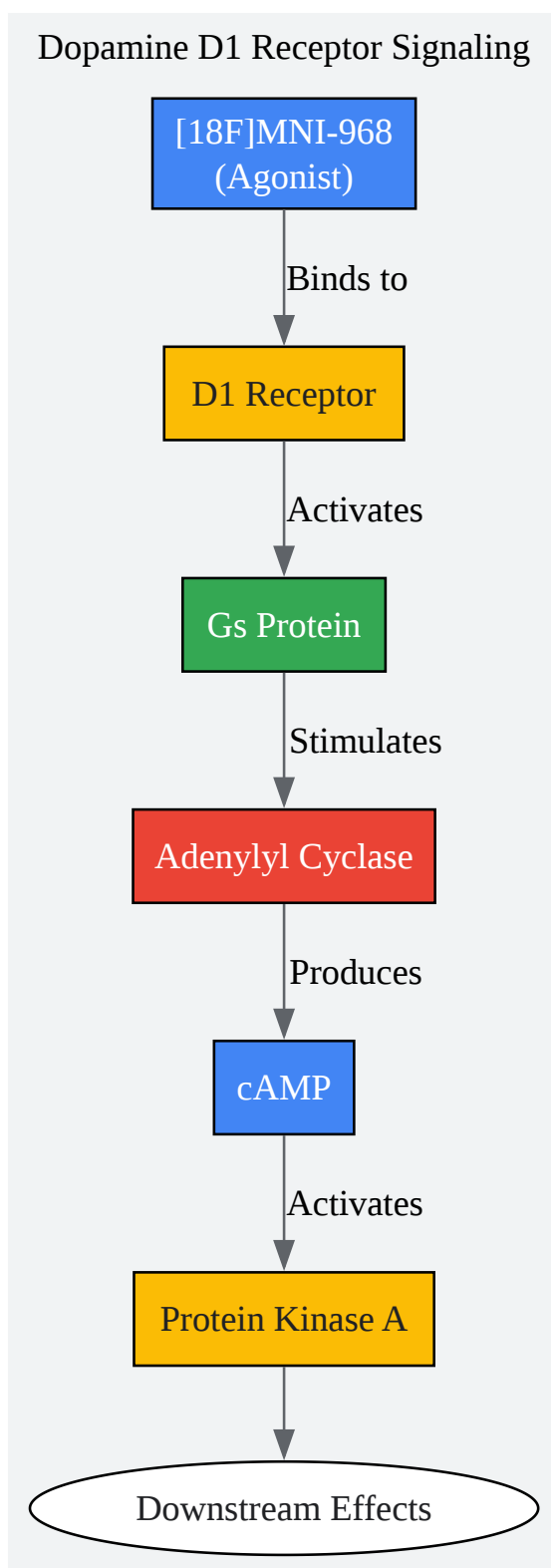


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Caption: Workflow for a typical preclinical PET imaging study.

Dopamine D1 Receptor Signaling Pathway

[18F]MNI-968 acts as an agonist at the D1 receptor, which is a G-protein coupled receptor (GPCR) that stimulates the adenylyl cyclase pathway.



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Caption: Simplified D1 receptor signaling pathway activated by [18F]MNI-968.

Conclusion

The preclinical data strongly support [18F]MNI-968 as a promising PET radiotracer for imaging the agonist-sensitive state of the dopamine D1 receptor. Its favorable characteristics, including high brain penetration, specific uptake in D1R-rich regions, good binding potential, and acceptable dosimetry, warrant its further investigation in human subjects to explore its utility in understanding the pathophysiology of various neurological and psychiatric disorders.[1][2] The ability to quantify D1R in its high-affinity state could provide novel insights into disease mechanisms and aid in the development of targeted therapeutics.

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